1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and an ethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-3-ethylphenyl)-3-bromopropan-2-one include:
1-(2-Amino-3-methylphenyl)-3-bromopropan-2-one: Differing by a methyl group instead of an ethyl group, this compound exhibits slightly different reactivity and biological activity.
1-(2-Amino-3-ethylphenyl)-3-chloropropan-2-one: With a chlorine atom instead of bromine, this compound has different chemical properties and reactivity due to the nature of the halogen atom.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(2-amino-3-ethylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-4-3-5-9(11(8)13)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
CQIBKDTWYJVNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)CBr)N |
Origin of Product |
United States |
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